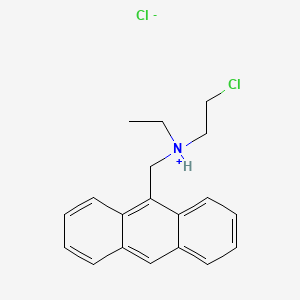

9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride

Description

9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a synthetic anthracene derivative featuring a chloroethyl-ethylamine side chain at the 9-position of the anthracene core, with a hydrochloride counterion. This compound is hypothesized to exhibit biological activity due to its structural similarity to known antimicrobial and alkylating agents .

Properties

CAS No. |

95424-17-2 |

|---|---|

Molecular Formula |

C19H21Cl2N |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

anthracen-9-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |

InChI |

InChI=1S/C19H20ClN.ClH/c1-2-21(12-11-20)14-19-17-9-5-3-7-15(17)13-16-8-4-6-10-18(16)19;/h3-10,13H,2,11-12,14H2,1H3;1H |

InChI Key |

SLZBOMOEUONUBF-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CCCl)CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Anthracene

The critical intermediate for the target compound is often a chloromethylated anthracene such as 9-chloromethyl anthracene or 9,10-bis(chloromethyl)anthracene .

- Traditional methods involve the reaction of anthracene with formaldehyde derivatives (e.g., paraformaldehyde or 1,3,5-trioxane) in the presence of hydrochloric acid and a catalyst such as hexadecyltrimethylammonium bromide (a phase transfer catalyst).

- The reaction is typically carried out in an aqueous acidic medium with acetic acid to facilitate chloromethylation at the 9-position(s) of anthracene.

- The process may involve refluxing and continuous generation of hydrogen chloride gas in situ to drive the reaction.

- Yields reported for 9,10-bis(chloromethyl)anthracene can reach approximately 67%, but newer catalytic methods aim to improve this yield and simplify the procedure while adhering to green chemistry principles by avoiding organic solvents and using aqueous media.

Key Reaction Conditions for Chloromethylation

| Parameter | Conditions/Notes |

|---|---|

| Starting material | Anthracene |

| Chloromethyl source | 1,3,5-Trioxane or paraformaldehyde |

| Acidic medium | Hydrochloric acid + acetic acid |

| Catalyst | Phase transfer catalyst (e.g., hexadecyltrimethylammonium bromide) |

| Temperature | Reflux conditions |

| Reaction time | Several hours (up to 24 h reflux post HCl generation) |

| Yield | ~67% (traditional methods), higher with improved methods |

| Solvent | Aqueous, no organic solvents in improved methods |

Nucleophilic Substitution with 2-Chloroethyl Ethylamine

Once the chloromethyl anthracene intermediate is obtained, the next step involves nucleophilic substitution of the chloromethyl group with 2-chloroethyl ethylamine to form the aminomethyl derivative.

- The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the benzylic chloromethyl carbon.

- The reaction is conducted in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- The temperature is controlled, often at room temperature to moderate heating (25–60 °C), to optimize substitution and minimize side reactions.

- The product is then isolated and purified, often by crystallization or chromatography.

Formation of Hydrochloride Salt

The free base 9-((2-chloroethyl)ethylaminomethyl)anthracene is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- This step improves the compound's stability, solubility, and handling properties.

- The hydrochloride salt typically precipitates out and can be filtered and dried.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1. Chloromethylation | Anthracene + 1,3,5-trioxane + HCl + AcOH + catalyst | 9-(Chloromethyl)anthracene or 9,10-bis(chloromethyl)anthracene; ~67% yield (traditional) |

| 2. Nucleophilic substitution | 9-(Chloromethyl)anthracene + 2-chloroethyl ethylamine in DMF/DMSO, 25–60 °C | 9-((2-Chloroethyl)ethylaminomethyl)anthracene (free base) |

| 3. Salt formation | HCl gas or HCl solution in ethanol/ether | 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride (solid salt) |

Research Findings and Notes

- The chloromethylation step is the most critical and challenging part of the synthesis, with ongoing research improving yield and environmental impact by using phase transfer catalysts and aqueous media.

- The nucleophilic substitution is straightforward but requires careful control to avoid side reactions such as elimination or over-alkylation.

- The hydrochloride salt form is preferred for pharmaceutical and handling purposes.

- Related anthracene derivatives have been synthesized via similar routes, confirming the general applicability of this method.

Chemical Reactions Analysis

9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various anthracene-based compounds and materials.

Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in cancer research, where the compound can induce cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride with related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Differences |

|---|---|---|---|

| 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride | C₁₉H₂₀Cl₂N₂ | Anthracene, chloroethyl, ethylamine, hydrochloride | Combines alkylating chloroethyl with hydrophilic ethylamine. |

| 9-Anthraceneacetyl chloride (CAS 72917-30-7) | C₁₆H₁₁ClO | Anthracene, acetyl chloride | Lacks nitrogen; reactive acyl chloride group. |

| 9-(Chloromethyl)anthracene (CAS 24463-19-2) | C₁₅H₁₁Cl | Anthracene, chloromethyl | Simpler structure; lacks amine moiety. |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | C₉H₁₅ClN₃O₂ | Nitrosourea, chloroethyl, cyclohexyl | Nitrosourea core instead of anthracene. |

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogues like 9-(chloromethyl)anthracene. This contrasts with highly lipophilic nitrosoureas (log P ~3–4), which rely on lipid solubility for blood-brain barrier penetration .

- Stability : Chloroethyl-containing compounds (e.g., nitrosoureas) exhibit biphasic degradation in plasma, with half-lives of minutes to hours. The anthracene core may stabilize the target compound against rapid hydrolysis .

Pharmacokinetic and Toxicological Profiles

- Distribution : Nitrosoureas with chloroethyl groups achieve high cerebrospinal fluid concentrations (3× plasma levels in dogs), suggesting the target compound may also penetrate the CNS if sufficiently lipid-soluble .

- Toxicity : High alkylating activity correlates with therapeutic efficacy but also systemic toxicity (e.g., myelosuppression in nitrosoureas). The ethylamine group in the target compound may mitigate toxicity by enhancing excretion .

Antimicrobial Screening (Inferred from Analogues)

Compounds with ethylamine and chloroethyl groups (e.g., 4a , 5a ) inhibit Bacillus subtilis at MIC values of 4–8 µg/mL . The target compound’s activity is unconfirmed but plausible due to shared functional groups.

Anticancer Potential

Nitrosoureas with chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show efficacy against leukemia L1210, with alkylating activity being critical for tumor cell kill rates . The anthracene core in the target compound may synergize with alkylation to enhance DNA damage.

Biological Activity

9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound belongs to the anthracene family, characterized by a three-ring aromatic structure. The incorporation of a chloroethyl group and an ethylaminomethyl moiety enhances its reactivity and potential interactions with biological targets.

Research indicates that 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride exhibits its biological effects primarily through:

- DNA Intercalation : The planar structure of anthracene allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxic Effects

In vitro studies have demonstrated that 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride exhibits significant cytotoxicity against several cancer cell lines, including:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Mechanisms of Induced Cell Death

The cytotoxic effects are believed to be mediated through:

- Apoptosis : Induction of programmed cell death has been observed, characterized by morphological changes such as chromatin condensation and DNA fragmentation.

- Cell Cycle Arrest : Studies suggest that the compound causes G2/M phase arrest, preventing cells from progressing through the cell cycle.

Study on MCF-7 Cells

A detailed study conducted on MCF-7 breast cancer cells highlighted the compound's ability to induce apoptosis. The study utilized flow cytometry to analyze cell death pathways, revealing upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. The results indicated a clear apoptotic pathway activation in response to treatment with the compound.

Study on A549 Cells

Another investigation focused on A549 lung cancer cells demonstrated that treatment with 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride resulted in significant DNA damage, as evidenced by increased levels of γH2AX foci formation. This study underscored the compound's potential as a chemotherapeutic agent targeting lung cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.